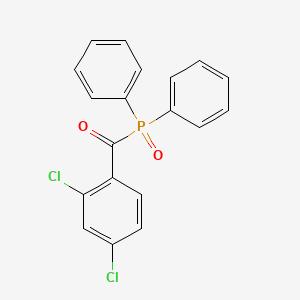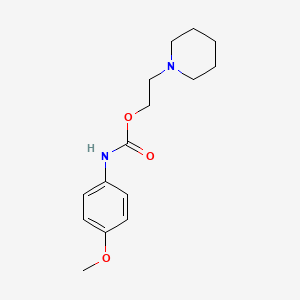
Benzene, 1,2,3-trimethoxy-4-(1-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,2,3-trimethoxy-4-(1-propenyl)-, also known as Isoelemicin, is an organic compound with the molecular formula C12H16O3. It is a derivative of benzene, featuring three methoxy groups and a propenyl group attached to the benzene ring. This compound is known for its aromatic properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- typically involves the methylation of catechol (1,2-dihydroxybenzene) followed by the introduction of the propenyl group. One common method includes the following steps:
Methylation of Catechol: Catechol is reacted with methyl iodide in the presence of a base such as potassium carbonate to form 1,2-dimethoxybenzene.
Formylation: The 1,2-dimethoxybenzene is then formylated using a Vilsmeier-Haack reaction to introduce a formyl group at the 4-position.
Reduction and Alkylation: The formyl group is reduced to an alcohol, which is then dehydrated to form the propenyl group.
Industrial Production Methods
Industrial production of Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,2,3-trimethoxy-4-(1-propenyl)- undergoes various chemical reactions, including:
Oxidation: The propenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces saturated derivatives.
Substitution: Produces halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
B
Propiedades
| 81148-83-6 | |
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-4-[(E)-prop-1-enyl]benzene |
InChI |
InChI=1S/C12H16O3/c1-5-6-9-7-8-10(13-2)12(15-4)11(9)14-3/h5-8H,1-4H3/b6-5+ |
Clave InChI |
BWDCJRUCCWZCIY-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/C1=C(C(=C(C=C1)OC)OC)OC |
SMILES canónico |
CC=CC1=C(C(=C(C=C1)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
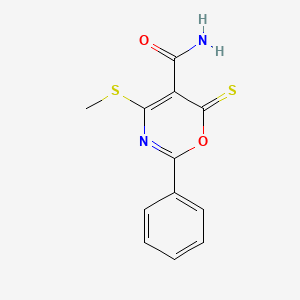

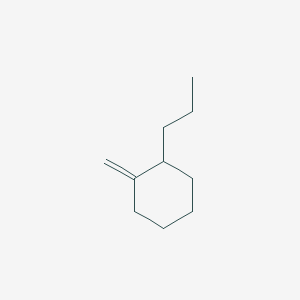
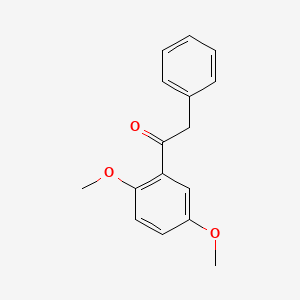

![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)

